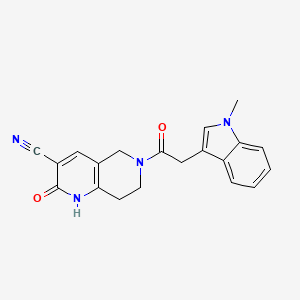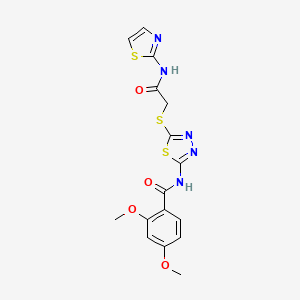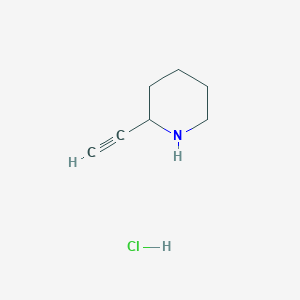![molecular formula C17H14F3N3OS2 B2523751 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide CAS No. 674804-90-1](/img/structure/B2523751.png)
2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide is a compound of significant interest within the fields of chemistry and pharmaceuticals. With a complex structure featuring multiple functional groups, this compound offers a variety of potential applications, ranging from chemical synthesis to potential therapeutic uses. The combination of cyano, pyridinyl, sulfanyl, and phenyl groups within its structure gives it a unique set of chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide typically involves a multi-step process:
Formation of the Pyridinyl Sulfanyl Intermediate: This involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a thiol compound under controlled conditions, usually in the presence of a base such as potassium carbonate.
Acetamide Formation: The resulting intermediate then undergoes a nucleophilic substitution reaction with 4-(methylsulfanyl)phenylacetamide. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a catalyst such as triethylamine.
Industrial Production Methods
Industrial production may scale these reactions to larger batch processes, incorporating:
Continuous flow reactors to ensure consistent mixing and reaction times.
Advanced purification techniques like crystallization and chromatography to yield high-purity products.
Process optimization strategies to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl (thioether) sites, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro groups present in some derivatives can be reduced to amines under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at the aromatic rings and the cyano group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution Reagents: Halogenation agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOCH₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied depending on the substituent added (e.g., brominated derivatives).
Applications De Recherche Scientifique
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[4-(methylsulfanyl)phenyl]acetamide has diverse applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural components.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways influenced by its functional groups.
Industry: Used in the formulation of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
Mechanism
The precise mechanism of action for its biological effects can be complex:
Molecular Targets: It may interact with specific enzymes or receptors, modifying their activity.
Pathways: Influences signaling pathways or metabolic processes, depending on its interaction with cellular components.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
When compared to similar compounds:
Structural Similarity: Compounds like 2-{[3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide share a similar core structure but lack the methylsulfanyl substitution, which can significantly alter their reactivity and application.
Functional Group Diversity: The presence of both cyano and trifluoromethyl groups in a single molecule makes it unique among related compounds, offering a combination of electron-withdrawing effects that can be leveraged in various chemical reactions.
Similar Compounds
2-{[3-Cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
N-[4-(Methylsulfanyl)phenyl]acetamide
Propriétés
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS2/c1-10-7-14(17(18,19)20)13(8-21)16(22-10)26-9-15(24)23-11-3-5-12(25-2)6-4-11/h3-7H,9H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOXEWLQBIIGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)SC)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)


![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2523677.png)





![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2523685.png)

![Ethyl 2-[(4-aminocyclohexyl)oxy]acetate hydrochloride](/img/structure/B2523689.png)
![4-[1-[2-(4-Methoxy-2-methylphenyl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2523690.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2523691.png)
